molecular formula C24H37N3O B4284844 N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(4-isopropylbenzyl)-1-piperazinyl]acetamide

N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(4-isopropylbenzyl)-1-piperazinyl]acetamide

Cat. No. B4284844
M. Wt: 383.6 g/mol
InChI Key: XCMGCMXBQDUPJO-UHFFFAOYSA-N
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Description

N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(4-isopropylbenzyl)-1-piperazinyl]acetamide, also known as JNJ-42153605, is a novel compound that has been developed as a potential treatment for various disorders such as depression, anxiety, and schizophrenia. This compound belongs to the class of piperazine derivatives and has been shown to exhibit high affinity and selectivity for the serotonin 5-HT1A receptor.

Mechanism of Action

The primary mechanism of action of N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(4-isopropylbenzyl)-1-piperazinyl]acetamide is through the modulation of serotonin signaling. Specifically, N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(4-isopropylbenzyl)-1-piperazinyl]acetamide acts as a partial agonist at the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and cognition. By binding to this receptor, N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(4-isopropylbenzyl)-1-piperazinyl]acetamide can enhance the activity of serotonin in the brain, leading to anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(4-isopropylbenzyl)-1-piperazinyl]acetamide has been shown to modulate several neurotransmitter systems in addition to serotonin, including dopamine and norepinephrine. Moreover, N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(4-isopropylbenzyl)-1-piperazinyl]acetamide has also been shown to increase the release of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and maintenance of neurons in the brain. These effects may contribute to the therapeutic potential of N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(4-isopropylbenzyl)-1-piperazinyl]acetamide in various mental disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(4-isopropylbenzyl)-1-piperazinyl]acetamide is its high selectivity for the serotonin 5-HT1A receptor, which reduces the risk of off-target effects. Moreover, N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(4-isopropylbenzyl)-1-piperazinyl]acetamide has been shown to have a favorable safety profile in preclinical studies, with no significant adverse effects reported. However, limitations include the lack of clinical data and the need for further studies to determine the optimal dosing regimen and potential drug-drug interactions.

Future Directions

Future research on N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(4-isopropylbenzyl)-1-piperazinyl]acetamide could focus on several areas, including the development of novel formulations and delivery methods to improve its bioavailability and efficacy. Moreover, further studies could investigate the potential therapeutic applications of N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(4-isopropylbenzyl)-1-piperazinyl]acetamide in other disorders such as post-traumatic stress disorder (PTSD) and obsessive-compulsive disorder (OCD). Additionally, studies could explore the potential synergistic effects of N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(4-isopropylbenzyl)-1-piperazinyl]acetamide with other drugs or therapies.

Scientific Research Applications

N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(4-isopropylbenzyl)-1-piperazinyl]acetamide has been extensively studied for its potential therapeutic applications in various mental disorders. Several preclinical studies have demonstrated its efficacy in reducing anxiety-like behavior and improving cognitive function in animal models of depression and anxiety. Moreover, N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(4-isopropylbenzyl)-1-piperazinyl]acetamide has also been shown to exhibit antipsychotic-like effects in animal models of schizophrenia.

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-[4-[(4-propan-2-ylphenyl)methyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H37N3O/c1-20(2)23-10-8-22(9-11-23)18-26-14-16-27(17-15-26)19-24(28)25-13-12-21-6-4-3-5-7-21/h6,8-11,20H,3-5,7,12-19H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCMGCMXBQDUPJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN2CCN(CC2)CC(=O)NCCC3=CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H37N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(4-isopropylbenzyl)-1-piperazinyl]acetamide
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N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(4-isopropylbenzyl)-1-piperazinyl]acetamide
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N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(4-isopropylbenzyl)-1-piperazinyl]acetamide

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